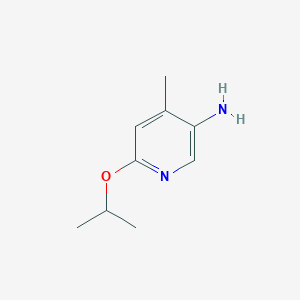

4-Methyl-6-(propan-2-yloxy)pyridin-3-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H14N2O |

|---|---|

Molecular Weight |

166.22 g/mol |

IUPAC Name |

4-methyl-6-propan-2-yloxypyridin-3-amine |

InChI |

InChI=1S/C9H14N2O/c1-6(2)12-9-4-7(3)8(10)5-11-9/h4-6H,10H2,1-3H3 |

InChI Key |

YLADDKLNUUEWEG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC=C1N)OC(C)C |

Origin of Product |

United States |

Synthetic Methodologies for 4 Methyl 6 Propan 2 Yloxy Pyridin 3 Amine

Strategic Approaches to the Pyridine (B92270) Core Functionalization

The assembly of the substituted pyridine ring is the foundational aspect of the synthesis of 4-Methyl-6-(propan-2-yloxy)pyridin-3-amine. This can be achieved through two primary strategies: constructing the pyridine ring with the requisite substituents already in place or modifying a pre-existing pyridine ring.

Ring-Forming Reactions for Pyridine Synthesis

Ring-forming reactions, often referred to as de novo synthesis, offer a direct route to highly substituted pyridines. These methods typically involve the condensation of acyclic precursors. While a specific ring-forming synthesis for this compound is not extensively documented, established methodologies for analogous structures provide a blueprint. For instance, the Hantzsch pyridine synthesis and its variations allow for the construction of dihydropyridines from β-ketoesters, aldehydes, and an ammonia (B1221849) source, which can then be oxidized to the corresponding pyridine.

A plausible approach could involve the multi-component reaction of precursors that already contain the methyl and a precursor to the isopropoxy and amino groups. For example, a reaction analogous to the synthesis of other polysubstituted pyridines could be envisioned.

Table 1: Examples of Ring-Forming Reactions for Substituted Pyridines

| Precursors | Reagents and Conditions | Product | Reference |

| 4-hydroxy-6-methylpyridin-2(1H)-one, triethyl orthoformate, aniline | DMF, AcOH, 130 °C | 6-methyl-3-[(phenylamino)methylene]pyridine-2,4(1H,3H)-dione | nih.gov |

| 3-Acetylpyridine, malononitrile, ammonium (B1175870) acetate | Ethanol, 318 K, glacial acetic acid | (3Z,5E)-2-Amino-4,6-bis(pyridin-3-yl)hepta-1,3,5-triene-1,1,3-tricarbonitrile | nih.gov |

Post-Cyclization Functionalization Strategies

An alternative and often more practical approach is the functionalization of a pre-existing, simpler pyridine derivative. This strategy involves the sequential introduction of the methyl, amino, and isopropoxy groups onto the pyridine ring. The order of these introductions is critical to manage the directing effects of the substituents.

For instance, starting with a commercially available lutidine (dimethylpyridine) or picoline (methylpyridine) derivative allows for subsequent functionalization. A common strategy is to introduce an activating group, such as a halogen or a nitro group, which can then be displaced or transformed into the desired functionality.

Introduction of the Amino Group (Amination Reactions)

The introduction of an amino group at the 3-position of the 4-methyl-6-isopropoxypyridine core is a key transformation. This can be achieved through either indirect methods, such as the reduction of a nitro group, or by direct amination.

Reductive Amination Pathways

A widely used and reliable method for introducing an amino group onto an aromatic ring is through the reduction of a nitro group. This two-step sequence involves:

Nitration: The introduction of a nitro group (-NO2) onto the pyridine ring. For a 4-methyl-6-isopropoxypyridine, the directing effects of the methyl and isopropoxy groups would need to be carefully considered to achieve selective nitration at the 3-position. A mixture of sulfuric and nitric acids is a common nitrating agent. researchgate.net

Reduction: The subsequent reduction of the nitro group to an amino group (-NH2). This can be accomplished using a variety of reducing agents.

Table 2: Common Reagents for the Reduction of Nitroarenes

| Reducing Agent | Conditions |

| H2, Pd/C | Catalytic hydrogenation |

| SnCl2, HCl | Metal-acid reduction |

| Fe, HCl/AcOH | Metal-acid reduction |

| Na2S2O4 | Sodium dithionite (B78146) reduction |

This pathway is often high-yielding and benefits from the well-established chemistry of nitration and nitro group reduction.

Direct Amination Methodologies

Direct C-H amination of pyridine rings is an area of active research, offering a more atom-economical approach. However, controlling the regioselectivity can be challenging. The Chichibabin reaction, for example, typically directs amination to the 2- and 4-positions.

More modern approaches might involve transition-metal-catalyzed C-H amination, although these methods are often substrate-specific. Another strategy involves the conversion of a pyridine to a pyridinium (B92312) salt to activate it for nucleophilic attack.

A plausible direct amination route for a pre-functionalized pyridine could involve the conversion of a halogenated precursor, such as 3-bromo-4-methyl-6-isopropoxypyridine, followed by amination using ammonia or an ammonia equivalent in the presence of a copper catalyst.

Incorporation of the Isopropoxy Moiety

The isopropoxy group can be introduced onto the pyridine ring, typically through a nucleophilic aromatic substitution (SNAr) reaction. This generally requires a good leaving group at the 6-position of the pyridine ring, such as a halogen (e.g., chlorine or bromine).

The synthetic sequence could involve the following steps:

Halogenation: Introduction of a halogen at the 6-position of a suitable 3-amino-4-methylpyridine (B17607) or 3-nitro-4-methylpyridine precursor.

Nucleophilic Substitution: Reaction of the 6-halopyridine with sodium isopropoxide. The isopropoxide anion acts as a nucleophile, displacing the halide to form the desired 6-isopropoxy derivative.

The reactivity of the pyridine ring towards nucleophilic substitution is enhanced by the electron-withdrawing nature of the nitrogen atom.

Table 3: Example of Alkoxy Group Introduction via SNAr

| Substrate | Reagent | Product | Reference |

| 2,6-dichloropurine | Various alcohols | 6-alkoxy-2-chloropurines | researchgate.net |

While this example is on a purine (B94841) system, the principle of SNAr with an alkoxide is directly applicable to activated halopyridines.

Etherification Reactions involving Hydroxypyridine Precursors

One of the most fundamental and versatile methods for the formation of the ether bond in the target molecule is the Williamson ether synthesis . wikipedia.orgmasterorganicchemistry.com This reaction typically involves the deprotonation of a hydroxyl group to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. In the context of synthesizing this compound, a hydroxypyridine precursor, specifically 2-hydroxy-4-methyl-3-nitropyridine (B1330670) , can be employed.

The synthesis of this hydroxypyridine precursor often starts from the commercially available 2-amino-4-methylpyridine (B118599). A multi-step process is typically required:

Nitration: 2-amino-4-methylpyridine is treated with a nitrating agent, such as a mixture of nitric acid and sulfuric acid, to introduce a nitro group onto the pyridine ring. This reaction can lead to a mixture of isomers, including the desired 3-nitro derivative.

Diazotization and Hydrolysis: The amino group of 2-amino-4-methyl-3-nitropyridine (B139313) is then converted to a diazonium salt using a reagent like sodium nitrite (B80452) in an acidic medium. Subsequent hydrolysis of the diazonium salt yields 2-hydroxy-4-methyl-3-nitropyridine.

Once the 2-hydroxy-4-methyl-3-nitropyridine is obtained, the etherification can proceed. The hydroxyl group is deprotonated with a suitable base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), to form the corresponding pyridin-2-olate. This nucleophile is then reacted with an isopropyl halide, such as 2-bromopropane (B125204) or 2-iodopropane, to yield 4-methyl-6-(propan-2-yloxy)-3-nitropyridine .

| Reactant 1 | Reactant 2 | Base | Product | Reaction Type |

| 2-hydroxy-4-methyl-3-nitropyridine | 2-bromopropane | Sodium Hydride | 4-methyl-6-(propan-2-yloxy)-3-nitropyridine | Williamson Ether Synthesis |

An alternative to the Williamson ether synthesis is the nucleophilic aromatic substitution (SNA r) of a suitable leaving group on the pyridine ring. youtube.com In this approach, a 2-halopyridine derivative is reacted with an alkoxide.

Regioselective Alkylation Approaches

A more direct and often preferred method for the etherification step involves the regioselective alkylation of a 2-chloropyridine (B119429) precursor. The starting material for this route is 2-chloro-4-methyl-3-nitropyridine (B135334) . sigmaaldrich.com The synthesis of this intermediate can be achieved from 2-hydroxy-4-methyl-3-nitropyridine by treatment with a chlorinating agent like phosphorus oxychloride (POCl3) or phosphorus pentachloride (PCl5).

The etherification is then accomplished via a nucleophilic aromatic substitution reaction where the chlorine atom at the 2-position is displaced by an isopropoxide nucleophile. This is typically carried out by reacting 2-chloro-4-methyl-3-nitropyridine with sodium isopropoxide, which can be prepared by reacting isopropanol (B130326) with a strong base like sodium metal or sodium hydride. The reaction is generally performed in an inert solvent such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF). The electron-withdrawing nitro group at the 3-position activates the chloro group at the 2-position towards nucleophilic attack, facilitating the substitution.

| Reactant 1 | Reactant 2 | Solvent | Product | Reaction Type |

| 2-chloro-4-methyl-3-nitropyridine | Sodium isopropoxide | Tetrahydrofuran | 4-methyl-6-(propan-2-yloxy)-3-nitropyridine | Nucleophilic Aromatic Substitution |

The final step in this synthetic sequence is the reduction of the nitro group of 4-methyl-6-(propan-2-yloxy)-3-nitropyridine to the corresponding amine. This transformation is commonly achieved through catalytic hydrogenation . rsc.org The reaction is typically carried out using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. Other reducing agents such as tin(II) chloride (SnCl2) in hydrochloric acid or iron powder in acetic acid can also be employed.

Directed Functionalization at the 4-Methyl Position

The introduction and manipulation of the methyl group at the 4-position of the pyridine ring are crucial for the synthesis of the target compound and its analogues.

Methodologies for Methyl Group Introduction

For instance, the synthesis of the key intermediate, 2-chloro-4-methyl-3-nitropyridine, often starts from 2-amino-4-picoline. guidechem.com This highlights a synthetic strategy where the methyl group is carried through several transformations.

Regiochemical Control in Substitution Reactions

The position of the methyl group at the 4-position influences the regiochemistry of subsequent substitution reactions on the pyridine ring. For example, during the nitration of 2-amino-4-methylpyridine, the directing effects of the amino and methyl groups, along with the inherent reactivity of the pyridine ring, will determine the position of the incoming nitro group. While a mixture of isomers can be formed, the 3-nitro and 5-nitro derivatives are typically observed. Careful control of reaction conditions and subsequent purification are necessary to isolate the desired 3-nitro isomer.

Synthesis of Analogues and Derivatives of this compound

The synthetic routes described for the parent compound can be adapted to produce a variety of analogues and derivatives. By modifying the starting materials and reagents, structural variations can be introduced at different positions of the pyridine ring.

For example, analogues with different ether groups at the 6-position can be synthesized by using alternative alcohols in the Williamson ether synthesis or nucleophilic aromatic substitution step. Reacting 2-chloro-4-methyl-3-nitropyridine with other sodium alkoxides, such as sodium ethoxide or sodium methoxide, would yield the corresponding 6-ethoxy or 6-methoxy derivatives.

Furthermore, derivatives can be prepared by functionalizing the 3-amino group of the final product. For instance, the amino group can undergo acylation, alkylation, or be used as a nucleophile in various coupling reactions to generate a diverse library of compounds. The synthesis of N-benzyl derivatives of 3-aminopyridines has been reported through reductive amination. nih.gov

The synthesis of various substituted 2-amino-4-methylpyridine analogues has been explored, which can serve as precursors for a range of derivatives. nih.gov Additionally, methods for the synthesis of multi-substituted pyridines from ylidenemalononitriles have been developed, offering alternative routes to complex pyridine structures. nih.gov

Catalytic and Green Chemistry Aspects in Synthetic Routes

Efforts to develop more sustainable and efficient synthetic methods have led to the application of catalytic and green chemistry principles in the synthesis of pyridine derivatives.

In the context of the synthesis of this compound, several steps can be optimized for improved environmental performance. The reduction of the nitro group is a prime example where catalytic methods are standard. Catalytic hydrogenation using palladium on carbon is a highly efficient and clean reduction method, with water being the only byproduct. rsc.org

For the etherification step, green alternatives to traditional solvents can be considered. The use of microwave irradiation in conjunction with greener solvents or even solvent-free conditions has been shown to accelerate organic reactions, often leading to higher yields and reduced waste. researchgate.net

The development of novel catalytic systems for amination reactions on the pyridine ring is an active area of research. For instance, ruthenium-catalyzed amination of aminopyridines via η6-coordination has been reported as a novel method for C-N bond formation. nih.govresearchgate.netorganic-chemistry.org While not directly applied to the synthesis of the target compound, these advanced catalytic methods represent the forefront of pyridine functionalization and could potentially be adapted for its synthesis or the synthesis of its analogues.

The principles of green chemistry also encourage the use of readily available and less hazardous starting materials, minimizing the number of synthetic steps, and reducing the generation of waste. One-pot multicomponent reactions are a particularly attractive green strategy for the synthesis of highly substituted pyridines, as they can significantly reduce the number of separate reaction and purification steps. researchgate.net

Chemical Reactivity and Mechanistic Investigations of 4 Methyl 6 Propan 2 Yloxy Pyridin 3 Amine

Reactivity of the Pyridine (B92270) Ring System

The pyridine ring is an electron-deficient heterocycle due to the electronegativity of the nitrogen atom. However, in 4-Methyl-6-(propan-2-yloxy)pyridin-3-amine, the presence of three electron-donating groups—amino, isopropoxy, and methyl—counteracts this effect, rendering the ring activated towards electrophilic attack and deactivated towards classical nucleophilic substitution.

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (EAS) on pyridine is generally sluggish compared to benzene (B151609) and typically requires harsh conditions. The pyridine nitrogen acts as a Lewis base, and under the acidic conditions often required for EAS, it becomes protonated to form a pyridinium (B92312) ion. This positive charge strongly deactivates the ring to attack by electrophiles.

However, the powerful electron-donating groups on this compound activate the ring, facilitating EAS. The regiochemical outcome is determined by the directing effects of the substituents. The amino (-NH2) and isopropoxy (-O-iPr) groups are strong activating, ortho-, para-directing groups, while the methyl (-CH3) group is a weaker activating, ortho-, para-director.

The directing influences of these groups are summarized below:

3-Amino group : Directs electrophiles to the C2 and C4 positions.

6-Isopropoxy group : Directs electrophiles to the C5 position (the C7 position is the ring nitrogen).

4-Methyl group : Directs electrophiles to the C3 and C5 positions.

Considering the synergistic effects, the C5 position is strongly activated by both the isopropoxy and methyl groups. The C2 position is activated by the amino group. The C3, C4, and C6 positions are already substituted. Therefore, electrophilic attack is most likely to occur at the C5 and C2 positions. Steric hindrance from the adjacent methyl and isopropoxy groups might influence the relative rates of attack at these positions.

| Position | Activating/Deactivating Influence | Predicted Reactivity |

|---|---|---|

| C2 | Strongly activated (ortho to 3-NH2) | Favored site of substitution |

| C5 | Strongly activated (para to 3-NH2, ortho to 4-CH3, ortho to 6-O-iPr) | Highly favored site of substitution |

Nucleophilic Aromatic Substitution (SNAr) on the Pyridine Core

Nucleophilic aromatic substitution (SNAr) is a characteristic reaction of electron-deficient aromatic rings, such as pyridine, particularly when a good leaving group (e.g., a halide) is present at the 2- or 4-position. digitellinc.com The reaction proceeds via a high-energy anionic intermediate (a Meisenheimer complex), which is stabilized when the negative charge can be delocalized onto the electronegative nitrogen atom. This delocalization is effective for attack at the C2 and C4 positions. digitellinc.com

The compound this compound is a poor substrate for classical SNAr reactions for two primary reasons:

Electron-Rich Ring : The presence of three strong electron-donating groups increases the electron density of the pyridine ring, which repels incoming nucleophiles and destabilizes the required anionic intermediate.

Lack of a Leaving Group : The ring does not possess a conventional leaving group like a halogen. The substituents (hydride, methyl, isopropoxy, amino) are all poor leaving groups.

While classical SNAr is not feasible, modern synthetic methods involving transition-metal catalysis can facilitate nucleophilic substitutions on electron-rich aromatic systems that are otherwise inert. chemrxiv.org Such reactions, however, would require specific catalytic conditions and are not characteristic of the inherent reactivity of the molecule.

Oxidation and Reduction Pathways of the Pyridine Heterocycle

Oxidation: The pyridine nitrogen in this compound can be oxidized to form the corresponding N-oxide. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide or peroxy acids (e.g., m-CPBA). The formation of the N-oxide can alter the electronic properties of the ring, making it more susceptible to certain substitution reactions. Additionally, the primary amino group is also susceptible to oxidation, and reaction conditions would need to be carefully controlled to achieve selective N-oxidation of the pyridine ring.

Reduction: The pyridine ring can be reduced to the corresponding piperidine (B6355638) derivative via catalytic hydrogenation. This is a common transformation for pyridines and typically proceeds under hydrogen gas pressure in the presence of a metal catalyst.

| Transformation | Typical Reagents | Expected Product |

|---|---|---|

| Oxidation (N-Oxide Formation) | H2O2, m-CPBA | This compound N-oxide |

| Reduction (Piperidine Formation) | H2, Pd/C, PtO2, or Rh/C | 4-Methyl-6-(propan-2-yloxy)piperidin-3-amine |

Transformations of the Primary Amine Functionality

The primary amino group at the C3 position is a versatile functional handle for a wide range of chemical transformations, characteristic of aromatic amines.

Derivatization Reactions of the Amino Group

The nucleophilic character of the primary amino group allows for numerous derivatization reactions. These reactions are typically straightforward and allow for the introduction of a wide variety of functional groups.

Acylation : Reaction with acyl chlorides or acid anhydrides in the presence of a base yields the corresponding amides.

Sulfonylation : Reaction with sulfonyl chlorides provides sulfonamides.

Alkylation : The amino group can be alkylated, though direct alkylation can sometimes lead to over-alkylation. Reductive amination with aldehydes or ketones is a more controlled method for preparing secondary or tertiary amines.

Imination : Condensation with aldehydes or ketones forms imines (Schiff bases).

| Reaction Type | Reagent Example | Product Class |

|---|---|---|

| Acylation | Acetyl chloride, Acetic anhydride | Amide |

| Sulfonylation | Toluenesulfonyl chloride | Sulfonamide |

| Reductive Amination | Acetone, NaBH3CN | Secondary Amine |

| Imination | Benzaldehyde | Imine (Schiff Base) |

Diazotization and Subsequent Transformations

As a primary aromatic amine, this compound can undergo diazotization upon treatment with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) and a strong acid at low temperatures. The reactivity of aminopyridines in diazotization can be complex, as the pyridine ring nitrogen can also be protonated or react with the nitrosating agent. However, diazonium salts derived from 3-aminopyridines are generally stable enough to be used as synthetic intermediates. researchgate.net

The resulting pyridine-3-diazonium salt is a valuable intermediate that can undergo a variety of substitution reactions, often with the loss of dinitrogen gas (N2), a very stable leaving group. These transformations provide a powerful method for introducing a wide range of substituents in place of the original amino group.

Sandmeyer Reaction : The diazonium group can be replaced by -Cl, -Br, or -CN using the corresponding copper(I) salt. nih.gov

Schiemann Reaction : Replacement by fluorine (-F) is achieved by thermal decomposition of the corresponding tetrafluoroborate (B81430) salt.

Other Substitutions : The diazonium group can also be replaced by -I (using KI), -OH (by heating in water), and -H (using hypophosphorous acid, H3PO2).

| Reaction Name | Reagents | Product (Substituent at C3) |

|---|---|---|

| Sandmeyer Reaction | 1. NaNO2, HCl; 2. CuCl | -Cl |

| Sandmeyer Reaction | 1. NaNO2, HBr; 2. CuBr | -Br |

| Sandmeyer Reaction | 1. NaNO2, H+; 2. CuCN | -CN |

| Schiemann Reaction | 1. NaNO2, HBF4; 2. Heat | -F |

| Iodination | 1. NaNO2, H+; 2. KI | -I |

| Hydroxylation | 1. NaNO2, H2SO4; 2. H2O, Heat | -OH |

| Deamination | 1. NaNO2, H+; 2. H3PO2 | -H |

Condensation Reactions leading to Schiff Bases and Related Structures

The primary amino group at the C3 position of the pyridine ring is expected to be the primary site for condensation reactions. In principle, this compound should react with aldehydes and ketones to form Schiff bases (imines). This type of reaction is a cornerstone of amine chemistry, typically proceeding via nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration.

The reaction would likely be catalyzed by either acid or base, or simply by heating with removal of the water byproduct. The electronic nature of the pyridine ring, being electron-withdrawing, would slightly decrease the nucleophilicity of the amino group compared to a simple aniline. However, this effect is not expected to be so pronounced as to prevent the reaction.

Table 1: Hypothetical Condensation Reactions of this compound

| Aldehyde/Ketone Reactant | Expected Schiff Base Product | Typical Reaction Conditions |

|---|---|---|

| Benzaldehyde | N-benzylidene-4-methyl-6-(propan-2-yloxy)pyridin-3-amine | Ethanol, reflux, catalytic acetic acid |

| Acetone | N-(propan-2-ylidene)-4-methyl-6-(propan-2-yloxy)pyridin-3-amine | Neat or in a non-protic solvent, heat |

Note: This table is illustrative of expected reactions based on general chemical principles, as no specific experimental data for this compound has been found in the literature.

Investigating Reaction Mechanisms and Intermediates

Without experimental data, any discussion of reaction mechanisms and intermediates for this compound remains speculative. For the hypothetical Schiff base formation, the key intermediate would be a hemiaminal. For the ether cleavage, a protonated oxonium ion would be the initial reactive intermediate. The stability of any potential carbocation or the steric hindrance around the reaction centers would be crucial in determining the predominant reaction pathway.

Chemo- and Regioselectivity in Complex Transformations

The molecule possesses several potentially reactive sites: the primary amino group, the nitrogen atom of the pyridine ring, the ether linkage, and the aromatic ring itself, which could undergo electrophilic substitution.

Chemoselectivity: In reactions with electrophiles, the primary amino group is generally more nucleophilic than the pyridine nitrogen and would be the preferred site of attack under neutral or basic conditions. Under acidic conditions, both nitrogens could be protonated, deactivating the ring towards electrophilic attack.

Regioselectivity: For electrophilic aromatic substitution, the directing effects of the amino, methyl, and isopropoxy groups would need to be considered. The amino group is a powerful activating and ortho-, para-directing group. The methyl and isopropoxy groups are also activating and ortho-, para-directing. The positions ortho and para to the strongly activating amino group (positions 2 and 4, and 6 respectively) are already substituted. The most likely position for electrophilic attack would be the C5 position, which is ortho to the amino group and meta to the isopropoxy and methyl groups.

Advanced Spectroscopic and Structural Characterization of 4 Methyl 6 Propan 2 Yloxy Pyridin 3 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

No published experimental NMR data for 4-Methyl-6-(propan-2-yloxy)pyridin-3-amine could be located.

One-Dimensional NMR (1H, 13C) Analysis

Detailed 1H and 13C NMR spectra, including chemical shifts (δ), coupling constants (J), and signal multiplicities, are not available in the public domain.

Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

No research findings detailing 2D NMR spectroscopic analysis (COSY, HSQC, HMBC, NOESY) for this compound have been published.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Specific mass spectrometry data for this compound is not documented in available scientific literature.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

The exact mass determination of this compound via HRMS has not been reported.

Tandem Mass Spectrometry (MS/MS) for Structural Information

There are no available MS/MS data detailing the fragmentation patterns and structural information for this molecule.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Investigations

Experimental Infrared (IR) and Raman spectra, including tables of vibrational frequencies and mode assignments, for this compound are not available in scientific databases or publications.

Characteristic Functional Group Vibrations

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to exhibit a series of characteristic absorption bands corresponding to its distinct structural features: the pyridine (B92270) ring, the primary amine group, the methyl group, and the isopropyl ether linkage.

A detailed assignment of the expected vibrational modes is presented in the table below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Primary Amine (NH₂) | N-H Symmetric & Asymmetric Stretching | 3300-3500 | Medium-Strong |

| N-H Scissoring (Bending) | 1590-1650 | Medium-Strong | |

| N-H Wagging | 650-900 | Broad, Medium | |

| Aromatic Ring (Pyridine) | C-H Stretching | 3000-3100 | Medium |

| C=C and C=N Ring Stretching | 1400-1600 | Strong | |

| C-H In-plane Bending | 1000-1300 | Medium | |

| C-H Out-of-plane Bending | 700-900 | Strong | |

| Alkyl Groups (Methyl & Isopropyl) | C-H Stretching | 2850-2970 | Strong |

| C-H Bending (Methyl) | 1375 & 1450 | Medium | |

| C-H Bending (Isopropyl) | 1340-1385 (doublet) | Medium | |

| Ether Linkage (C-O-C) | C-O Asymmetric Stretching | 1200-1275 | Strong |

| C-O Symmetric Stretching | 1020-1075 | Medium |

The N-H stretching vibrations of the primary amine are typically observed as two distinct bands in the 3300-3500 cm⁻¹ region, corresponding to symmetric and asymmetric stretching modes. The presence of the electron-donating amino and alkoxy groups and the electron-withdrawing nitrogen atom in the pyridine ring influences the electron distribution and, consequently, the vibrational frequencies of the ring's C=C and C=N bonds.

Analysis of Hydrogen Bonding and Molecular Interactions

The presence of the primary amine group in this compound makes it a potent hydrogen bond donor, while the nitrogen atom of the pyridine ring and the oxygen atom of the ether group act as hydrogen bond acceptors. These functionalities are expected to lead to the formation of significant intermolecular hydrogen bonds in the condensed phase.

In the solid state, it is anticipated that the amine group will form N-H···N or N-H···O hydrogen bonds with neighboring molecules. These interactions can lead to the formation of extended networks, such as chains or dimers, which significantly influence the crystal packing and physical properties of the compound. The strength of these hydrogen bonds can be inferred from the broadening and red-shifting of the N-H stretching bands in the IR spectrum compared to the gas phase or dilute non-polar solutions.

X-ray Crystallography for Single-Crystal Structure Determination and Solid-State Analysis

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide invaluable information about the molecular geometry, conformation, and the nature of intermolecular interactions of this compound.

Molecular Geometry and Conformation in the Crystalline State

Based on the analysis of structurally similar pyridine derivatives, the pyridine ring of this compound is expected to be essentially planar. The substituents—methyl, amino, and propan-2-yloxy groups—will be attached to this ring. The bond lengths and angles within the pyridine ring would be influenced by the electronic effects of these substituents.

The conformation of the propan-2-yloxy group is of particular interest. The torsion angles around the C(ring)-O and O-C(isopropyl) bonds will determine the orientation of the isopropyl group relative to the pyridine ring. Steric hindrance between the isopropyl group and the adjacent methyl group or the amine group might lead to a non-planar arrangement to minimize repulsive interactions.

A hypothetical table of selected crystallographic parameters is presented below, based on typical values for similar organic molecules.

| Parameter | Expected Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or P2₁2₁2₁ |

| a (Å) | 8 - 12 |

| b (Å) | 10 - 15 |

| c (Å) | 15 - 20 |

| β (°) | 90 - 105 |

| Z | 4 |

Crystal Packing and Intermolecular Interactions

The crystal packing of this compound would be dominated by the hydrogen bonding interactions discussed in section 4.3.2. The formation of N-H···N hydrogen bonds between the amino group of one molecule and the pyridine nitrogen of another is a highly probable packing motif. Alternatively, N-H···O bonds involving the ether oxygen could also play a role.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of a substituted pyridine system.

The pyridine ring itself exhibits π → π* transitions. The presence of the electron-donating amino and alkoxy groups, and the methyl group, will act as auxochromes, causing a bathochromic (red) shift of these absorption bands to longer wavelengths compared to unsubstituted pyridine. This is due to the extension of the conjugated system and the raising of the highest occupied molecular orbital (HOMO) energy level. An additional n → π* transition, involving the non-bonding electrons on the nitrogen and oxygen atoms, is also expected at a longer wavelength, though it is typically of lower intensity.

The expected electronic transitions and their approximate absorption maxima (λmax) are summarized in the table below.

| Transition | Expected λmax (nm) | Chromophore |

| π → π | 220 - 280 | Pyridine Ring |

| n → π | 280 - 320 | N and O atoms |

The exact position and intensity of these bands would be sensitive to the solvent polarity, with polar solvents often causing shifts in the absorption maxima due to differential stabilization of the ground and excited states.

Computational Chemistry and Theoretical Investigations of 4 Methyl 6 Propan 2 Yloxy Pyridin 3 Amine

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its three-dimensional structure, stability, and electronic landscape.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying substituted pyridines due to its favorable balance of accuracy and computational cost. electrochemsci.orgresearchgate.net This method is used to determine the optimized molecular geometry, electronic structure, and energetic properties of 4-Methyl-6-(propan-2-yloxy)pyridin-3-amine.

DFT calculations can predict key geometrical parameters. For the pyridine (B92270) ring, the presence of substituents—an electron-donating amine group at position 3, a methyl group at position 4, and an isopropoxy group at position 6—is expected to cause slight distortions from the perfect planarity of an unsubstituted pyridine ring. researchgate.net Bond lengths and angles are also influenced; for instance, the C-N bonds within the ring and the bonds connecting the substituents will have predictable lengths based on the electronic effects of the groups. nih.gov

Energy calculations using DFT provide the total electronic energy, heat of formation, and other thermodynamic properties. By comparing the energies of different possible conformations, the most stable (ground state) geometry can be identified. For this compound, this would primarily involve the rotational orientation of the propan-2-yloxy group relative to the pyridine ring.

Table 1: Representative Predicted Geometrical Parameters for a Substituted Pyridine using DFT Note: The following data is illustrative for a pyridine derivative and not specific to this compound, as dedicated computational studies were not found in the searched literature.

| Parameter | Predicted Value |

| C2-N1 Bond Length | 1.34 Å |

| C6-N1 Bond Length | 1.35 Å |

| C3-C4 Bond Length | 1.39 Å |

| C2-N1-C6 Angle | 117.5° |

| N1-C2-C3 Angle | 123.0° |

| Dihedral Angle (Ring) | ~0.5° |

Ab initio methods, Latin for "from the beginning," solve the Schrödinger equation without using empirical parameters, relying only on fundamental physical constants. wikipedia.org These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), offer a pathway to highly accurate predictions, though often at a greater computational expense than DFT.

For this compound, high-level ab initio calculations could be used to refine the geometries and energies obtained from DFT. They are particularly valuable for calculating properties where electron correlation effects are crucial, such as interaction energies with other molecules (e.g., water or a biological receptor). rsc.org For example, MP2 calculations have been used to determine the stabilization energy of interactions between pyridine C-H groups and water, providing insights into hydrogen bonding capabilities. rsc.orgscienceopen.com Such calculations could precisely quantify the interaction energies involving the amine and isopropoxy groups of the target molecule.

Prediction of Spectroscopic Signatures through Computational Methods

Computational methods are widely used to predict spectroscopic data, which can be invaluable for identifying and characterizing newly synthesized compounds. nih.gov By simulating spectra, researchers can corroborate experimental findings.

For this compound, DFT calculations can predict:

Infrared (IR) Spectra: By calculating the vibrational frequencies corresponding to different molecular motions (stretching, bending), a theoretical IR spectrum can be generated. This would show characteristic peaks for the N-H stretches of the amine group, C-H stretches of the methyl and isopropoxy groups, C-O stretching of the ether linkage, and the aromatic C-N and C-C stretching vibrations of the pyridine ring. researchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) Spectra: Theoretical calculations can predict the chemical shifts (¹H and ¹³C) for each unique atom in the molecule. semanticscholar.org These predictions are based on the calculated electron density around each nucleus. The predicted shifts for the aromatic protons, the methyl protons, and the methine and methyl protons of the isopropoxy group can be compared directly with experimental NMR data to confirm the molecular structure. semanticscholar.org

Molecular Modeling and Conformational Analysis

Molecular modeling encompasses a range of computational techniques used to represent and manipulate molecular structures. For flexible molecules like this compound, conformational analysis is crucial for understanding its behavior. nih.gov

The primary source of conformational flexibility in this molecule is the rotation around the C6-O bond of the isopropoxy substituent. A conformational analysis would involve systematically rotating this bond and calculating the potential energy at each step. This generates a potential energy surface, which reveals the energy barriers between different conformations and identifies the most stable rotamers (rotational isomers). chemrxiv.org Studies on similar substituted systems show that electrostatic interactions between substituents can significantly influence conformational preferences. nih.gov The results of such an analysis are critical for understanding how the molecule might fit into a binding pocket of a protein or how it presents its functional groups for intermolecular interactions.

Reactivity Descriptors and Frontier Molecular Orbital (FMO) Theory for Mechanistic Insights

Frontier Molecular Orbital (FMO) theory is a powerful model for explaining and predicting chemical reactivity. wikipedia.org It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. libretexts.org

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine ring and the electron-donating amino group, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO would be distributed over the aromatic ring, representing the sites susceptible to nucleophilic attack. ias.ac.inresearchgate.net

From the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior:

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is an indicator of molecular stability. A smaller gap suggests the molecule is more polarizable and more reactive. nih.gov

Ionization Potential (I): Approximated as -E(HOMO).

Electron Affinity (A): Approximated as -E(LUMO).

Global Hardness (η): Calculated as (I - A) / 2, it measures resistance to change in electron distribution.

Electrophilicity Index (ω): This descriptor quantifies the ability of a molecule to accept electrons.

Table 2: Representative FMO Energies and Reactivity Descriptors for a Pyridine Derivative Note: This data is illustrative and not specific to this compound.

| Parameter | Definition | Illustrative Value (eV) |

| E(HOMO) | Energy of Highest Occupied Molecular Orbital | -5.85 |

| E(LUMO) | Energy of Lowest Unoccupied Molecular Orbital | -0.95 |

| ΔE (HOMO-LUMO Gap) | E(LUMO) - E(HOMO) | 4.90 |

| Hardness (η) | (E(LUMO) - E(HOMO)) / 2 | 2.45 |

| Softness (S) | 1 / (2η) | 0.20 |

These descriptors help predict how this compound will behave in chemical reactions, for example, whether it will act as an electron donor or acceptor. ias.ac.in

Studies of Aromaticity and Electronic Delocalization within the Pyridine Ring

Pyridine is an aromatic compound with six π-electrons delocalized across its planar ring. wikipedia.orgnumberanalytics.com However, the electronegative nitrogen atom introduces a non-uniform distribution of electron density, making the ring π-deficient compared to benzene (B151609). uobabylon.edu.iq

The substituents on this compound significantly modulate this electronic landscape. The amino and isopropoxy groups are strong electron-donating groups, while the methyl group is weakly electron-donating. These groups increase the electron density of the pyridine ring through resonance and inductive effects. nih.gov

Computational methods can quantify this electronic delocalization and aromaticity using various indices, such as the Nucleus-Independent Chemical Shift (NICS) or the Harmonic Oscillator Model of Aromaticity (HOMA). These calculations would likely show that the electron-donating substituents enhance the aromatic character of the ring by counteracting the electron-withdrawing effect of the ring nitrogen. The distribution of partial atomic charges, calculated via methods like Mulliken population analysis, would further illustrate this effect, showing increased negative charge on the ring carbons relative to unsubstituted pyridine. researchgate.net

Intermolecular Interactions and Supramolecular Assemblies

While general principles of computational chemistry allow for the prediction of potential intermolecular interactions for any given molecule, specific, peer-reviewed research data on this compound is required for a detailed and accurate analysis. Such studies would typically involve methods like X-ray crystallography to determine the solid-state packing and identify key intermolecular contacts. Complementary computational techniques, such as Density Functional Theory (DFT) calculations, Atoms in Molecules (AIM) analysis, and Non-Covalent Interaction (NCI) plots, would provide quantitative and qualitative insights into the nature and strength of these interactions.

For analogous pyridine derivatives, research has demonstrated the significant role of the amino group and the pyridine nitrogen in forming robust hydrogen-bonding networks. mdpi.comnih.gov The presence of both a hydrogen bond donor (the -NH2 group) and acceptors (the pyridine nitrogen and the ether oxygen) in this compound suggests a high potential for the formation of intricate hydrogen-bonded assemblies, such as dimers, chains, or more complex three-dimensional structures.

However, without specific experimental or theoretical data for this compound, any detailed description or data table regarding its intermolecular interactions and supramolecular assemblies would be purely speculative. Future research in this area would be invaluable for a complete understanding of the chemical and physical properties of this compound.

Applications of 4 Methyl 6 Propan 2 Yloxy Pyridin 3 Amine in Organic Synthesis and Ligand Design

Role as a Key Synthetic Building Block for Complex Organic Molecules

4-Methyl-6-(propan-2-yloxy)pyridin-3-amine serves as a crucial intermediate in the multi-step synthesis of complex organic molecules. Its bifunctional nature, possessing both a nucleophilic amino group and a pyridine (B92270) ring that can be further functionalized, allows for its incorporation into a wide array of molecular architectures. Organic chemists utilize this compound as a starting material or a key intermediate in synthetic pathways leading to compounds with potential biological activity or unique material properties.

The strategic placement of the methyl, isopropoxy, and amino groups on the pyridine ring provides a scaffold that can be selectively modified. For instance, the amino group can readily participate in reactions such as amide bond formation, Schiff base condensation, and various coupling reactions, enabling the attachment of diverse functional groups and the extension of the molecular framework.

Utility in the Construction of Advanced Heterocyclic Scaffolds

The construction of fused heterocyclic systems is a cornerstone of modern medicinal and materials chemistry, and this compound has proven to be an invaluable precursor in this regard. The inherent reactivity of the amino group, coupled with the electronic properties of the pyridine ring, facilitates cyclization reactions to form a variety of fused heterocyclic scaffolds. These scaffolds often form the core of pharmacologically active compounds and functional organic materials.

Researchers have successfully employed this aminopyridine derivative in condensation reactions with various electrophilic reagents to construct fused ring systems such as pyrido[2,3-d]pyrimidines and other related heterocycles. These reactions often proceed with high efficiency and selectivity, underscoring the utility of this building block in generating molecular diversity. The ability to readily form such complex heterocyclic structures is of significant interest in the discovery of new therapeutic agents and advanced materials.

Derivatization for the Synthesis of Novel Chemical Entities

The derivatization of this compound opens up avenues for the synthesis of a vast library of novel chemical entities with tailored properties. The primary amino group is a key handle for chemical modification, allowing for the introduction of a wide range of substituents through various chemical transformations.

Common derivatization strategies include:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

Alkylation: Introduction of alkyl groups at the amino nitrogen.

Reductive amination: Reaction with aldehydes or ketones to form secondary or tertiary amines.

Coupling Reactions: Participation in palladium-catalyzed cross-coupling reactions to form C-N bonds.

These derivatization reactions have been instrumental in creating new molecules with potential applications in various fields, including medicinal chemistry and materials science. The resulting compounds often exhibit distinct physical, chemical, and biological properties compared to the parent aminopyridine.

Exploration as a Ligand in Transition Metal Catalysis and Coordination Chemistry

The pyridine nitrogen and the exocyclic amino group of this compound make it an excellent candidate for use as a ligand in transition metal catalysis and coordination chemistry. The ability of these nitrogen atoms to donate their lone pair of electrons to a metal center allows for the formation of stable metal complexes.

The coordination of this aminopyridine to transition metals can modulate the metal's electronic and steric properties, thereby influencing its catalytic activity. Researchers are actively exploring the use of complexes derived from this ligand in various catalytic transformations, such as cross-coupling reactions, hydrogenations, and oxidations. The steric bulk provided by the isopropoxy group and the electronic influence of the methyl group can be fine-tuned to optimize the performance of the resulting catalysts.

The study of the coordination chemistry of this compound with different transition metals also provides fundamental insights into the nature of metal-ligand bonding and the structural diversity of coordination compounds.

Precursor for the Development of Functional Organic Materials

The unique molecular structure of this compound makes it a promising precursor for the development of functional organic materials. The aromatic pyridine core can be incorporated into larger conjugated systems, which are essential for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Future Research Directions and Emerging Paradigms for 4 Methyl 6 Propan 2 Yloxy Pyridin 3 Amine

Development of More Efficient and Sustainable Synthetic Routes

The future synthesis of 4-Methyl-6-(propan-2-yloxy)pyridin-3-amine will likely prioritize efficiency, sustainability, and cost-effectiveness. Current synthetic strategies for related pyridine (B92270) derivatives often involve multi-step processes that may not be optimal in terms of atom economy or environmental impact. nih.gov Future research should therefore focus on the development of novel synthetic methodologies that address these limitations.

Key areas for investigation include:

Catalyst-Mediated Synthesis: The exploration of novel catalytic systems, such as zeolites or magnetic nanoparticles, could enable one-pot, multicomponent reactions for the construction of the substituted pyridine core. nih.gov This approach could significantly improve reaction efficiency and simplify purification processes.

Green Chemistry Approaches: A significant focus will be on the adoption of green chemistry principles. This includes the use of environmentally benign solvents, such as water-ethanol mixtures, and the development of recyclable catalysts like pyridine-2-carboxylic acid. rsc.org Research in this area will aim to maximize yield and purity while minimizing waste and environmental impact. rsc.org

Flow Chemistry: The implementation of continuous flow synthesis presents an opportunity for enhanced safety, scalability, and process control. Future studies could focus on designing and optimizing a continuous flow process for the synthesis of this compound, which would be particularly advantageous for larger-scale production.

Table 1: Comparison of Potential Future Synthetic Methodologies

| Methodology | Potential Advantages | Primary Research Focus |

|---|---|---|

| Catalyst-Mediated Synthesis | High efficiency, improved selectivity, potential for asymmetric synthesis. | Discovery and optimization of novel, reusable catalysts. |

| Green Chemistry Approaches | Reduced environmental footprint, utilization of renewable resources. | Optimization of reaction parameters in environmentally friendly solvents. |

Investigation of Unconventional Reactivity and Novel Transformations

The aminopyridine scaffold of this compound offers a rich platform for the exploration of novel chemical transformations and unconventional reactivity. Future research in this domain could unlock new synthetic pathways to complex molecular architectures.

Potential avenues for exploration include:

Photoredox Catalysis: Investigating the behavior of the compound under photoredox conditions could unveil novel radical cascade reactions, providing a powerful tool for the construction of intricate polycyclic systems. aablocks.com

C-H Activation: The direct functionalization of the pyridine ring or the peripheral methyl and isopropoxy groups via C-H activation would represent a highly atom-economical strategy for molecular elaboration. Future work could concentrate on identifying selective transition metal catalysts for this purpose.

Ring-Opening and Rearrangement Reactions: Probing the stability of the pyridine core under various reaction conditions could lead to the discovery of novel ring-opening or rearrangement pathways, thereby providing access to unique and diverse molecular scaffolds.

Exploration of Polymeric and Supramolecular Architectures Incorporating the Compound

The presence of both a hydrogen bond donor (the amine group) and acceptors (the pyridine and ether functionalities) makes this compound an excellent candidate for the construction of advanced polymeric and supramolecular structures. nih.gov

Future research in this area could focus on:

Coordination Polymers: The pyridine nitrogen atom can act as a ligand for metal ions, facilitating the formation of one-, two-, or three-dimensional coordination polymers. These materials could exhibit interesting properties for applications in catalysis, gas storage, or sensing. nih.gov

Hydrogen-Bonded Networks: The amine group can participate in robust hydrogen bonding interactions, directing the self-assembly of well-defined supramolecular architectures such as tapes, sheets, or helical structures.

Self-Assembled Macrocycles: By incorporating this molecule into larger, more rigid frameworks, it may be possible to create discrete, self-assembled macrocycles through dynamic covalent chemistry or metal-ligand coordination. frontiersin.org

Table 2: Potential Supramolecular Architectures and Their Functional Properties

| Supramolecular Architecture | Potential Functional Properties | Key Design Considerations |

|---|---|---|

| Coordination Polymers | Catalysis, gas separation and storage, chemical sensing. | Selection of appropriate metal ions and linker geometry. |

| Hydrogen-Bonded Networks | Crystal engineering, molecular recognition, and host-guest chemistry. | Control over the directionality and strength of hydrogen bonds. |

Integration into Interdisciplinary Research Areas

The distinct electronic and structural characteristics of this compound position it as a promising candidate for investigation in a variety of interdisciplinary fields.

Potential areas for future interdisciplinary research include:

Medicinal Chemistry: As a substituted aminopyridine, this compound could serve as a valuable scaffold for the development of novel therapeutic agents. Similar molecular frameworks have demonstrated activity as kinase inhibitors and receptor antagonists. nih.govnih.gov

Materials Science: The incorporation of this compound into organic electronic devices, such as organic light-emitting diodes (OLEDs), could be explored, taking advantage of the inherent electronic properties of the pyridine ring system.

Chemical Biology: The development of fluorescently labeled derivatives of this compound could enable its use as a molecular probe for studying biological processes or for advanced cellular imaging applications.

Advanced Spectroscopic and Computational Approaches for Deeper Understanding

To achieve a comprehensive understanding of the structure, properties, and reactivity of this compound, the application of advanced spectroscopic and computational methods will be crucial.

Future research in this area should leverage:

Advanced NMR Spectroscopy: The use of two-dimensional NMR techniques and solid-state NMR will be invaluable for elucidating the compound's conformation and intermolecular interactions in both solution and the solid state.

Computational Chemistry: Density Functional Theory (DFT) calculations can be employed to predict spectroscopic data (such as IR and NMR spectra), analyze the electronic structure, and model potential reaction mechanisms. nih.govresearchgate.netresearchgate.net Furthermore, time-dependent DFT (TD-DFT) can provide insights into its photophysical properties. researchgate.net

Molecular Dynamics Simulations: These simulations can be utilized to study the dynamic behavior of the compound in various environments, such as in solution or within a biological system, offering a deeper understanding of its interactions and conformational landscape. chemrxiv.org

Table 3: Advanced Analytical Techniques and Their Potential Impact

| Technique | Information to be Gained | Potential Impact on Research |

|---|---|---|

| 2D NMR Spectroscopy | Detailed structural information and conformational analysis. | A more profound understanding of structure-property relationships. |

| DFT Calculations | Insights into electronic structure, reactivity, and spectroscopic properties. | Rational design of novel chemical reactions and functional materials. |

Q & A

Q. What are the standard synthetic routes for 4-Methyl-6-(propan-2-yloxy)pyridin-3-amine, and how can reaction conditions be optimized for yield?

Methodological Answer: A common approach involves nucleophilic substitution at the pyridine ring. For example:

- Start with 6-chloro-4-methylpyridin-3-amine and substitute the chlorine atom with isopropoxy groups using a base like K₂CO₃ in a polar aprotic solvent (e.g., DMF or DMSO).

- Optimize yield by varying temperature (80–120°C), reaction time (12–24 hours), and molar ratios (1:1.2 substrate-to-nucleophile). Monitor progress via TLC or HPLC.

- Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization .

Q. What analytical techniques are recommended for confirming the purity and structure of this compound?

Methodological Answer: Use a combination of:

- NMR Spectroscopy : H and C NMR to confirm substituent positions and integration ratios.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular ion verification.

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95%).

- Elemental Analysis : Validate empirical formula (e.g., C₉H₁₄N₂O).

Cross-reference data with computational predictions (e.g., ChemDraw) to resolve ambiguities .

Advanced Questions

Q. How can researchers resolve discrepancies in NMR spectroscopic data when characterizing this compound?

Methodological Answer: Discrepancies (e.g., unexpected splitting or shifts) may arise from dynamic processes or impurities. Strategies include:

- Variable Temperature NMR : Identify rotational barriers or tautomerism by acquiring spectra at 25°C and −40°C.

- 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign proton-carbon correlations.

- Computational Validation : Compare experimental shifts with DFT-calculated chemical shifts (software: Gaussian, ORCA).

- Isotopic Labeling : Use deuterated analogs to simplify splitting patterns in complex regions .

Q. What strategies are effective in crystallizing this compound for X-ray diffraction studies?

Methodological Answer:

- Solvent Selection : Screen solvents (e.g., ethanol, acetonitrile, or mixed solvents) via slow evaporation.

- Temperature Gradient : Gradually reduce temperature (e.g., 40°C to 4°C) to promote crystal growth.

- Additives : Introduce trace co-solvents (e.g., DMSO) to modify crystal packing.

- Refinement : Use SHELXL for structure refinement. Validate hydrogen bonding and π-stacking interactions using Mercury software .

Q. How does the isopropoxy group influence the compound’s reactivity in catalytic cross-coupling reactions?

Methodological Answer: The bulky isopropoxy group:

- Steric Hindrance : Reduces accessibility to catalytic sites, requiring ligands like XPhos or SPhos for Pd-mediated couplings.

- Electronic Effects : Electron-donating nature activates the pyridine ring toward electrophilic substitution at the 2- and 4-positions.

- Optimization : Test Pd(OAc)₂ with ligand ratios (1:2) in toluene/EtOH under inert atmosphere. Monitor via GC-MS .

Q. How can computational chemistry predict the compound’s behavior in enzyme-binding assays?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to simulate binding to target enzymes (e.g., kinases). Parameterize the ligand with Gaussian-optimized geometries.

- MD Simulations : Run 100-ns trajectories (GROMACS) to assess stability of ligand-enzyme complexes.

- QSAR Modeling : Corrogate substituent effects (e.g., logP, polar surface area) with bioactivity data from analogs like SKF-86002 .

Data Contradiction Analysis

Q. How should researchers address conflicting data in mass spectrometry and elemental analysis?

Methodological Answer:

- Replicate Experiments : Perform triplicate MS and elemental analysis to rule out instrumental error.

- Impurity Profiling : Use LC-MS/MS to identify byproducts (e.g., oxidation or hydrolysis derivatives).

- Calibration Checks : Validate MS with certified standards (e.g., NaTFA for HRMS) and recalibrate elemental analyzer with acetanilide .

Methodological Tables

Q. Table 1: Key Analytical Parameters for Structural Confirmation

| Technique | Parameters | Expected Outcome |

|---|---|---|

| H NMR | δ 1.3 (d, 6H, CH(CH₃)₂), δ 5.2 (m, 1H, OCH) | Integration ratio 6:1 for isopropyl group |

| HRMS (ESI+) | m/z 179.1184 [M+H]⁺ | Δ < 2 ppm from theoretical |

| HPLC (C18) | Retention time = 8.2 min | Single peak (λ = 254 nm, >95% purity) |

Q. Table 2: Optimization of Catalytic Cross-Coupling

| Condition | Variation | Yield (%) |

|---|---|---|

| Ligand | XPhos | 72 |

| SPhos | 65 | |

| Solvent | Toluene/EtOH (3:1) | 68 |

| Temperature | 80°C | 75 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.